3-Methyl-1-pentanol

Description

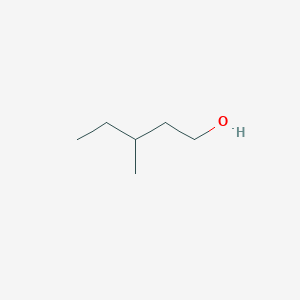

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTBVKIGCDZRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862248 | |

| Record name | 3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a pungent wine-like, cocoa odour | |

| Record name | 3-Methyl-1-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

151.00 to 152.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-3-Methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.823 | |

| Record name | 3-Methyl-1-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-35-5, 20281-83-8 | |

| Record name | 3-Methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W93SI0FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-3-Methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentanol, a branched-chain primary alcohol, is a molecule of interest across various scientific disciplines, including flavor and fragrance chemistry, materials science, and pharmacology. Its specific isomeric structure imparts distinct physical and chemical properties that differentiate it from other hexanols. This technical guide provides a comprehensive overview of 3-Methyl-1-pentanol, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and potential, though largely unexplored, relevance to biological signaling pathways.

Chemical Identity and Properties

3-Methyl-1-pentanol is systematically named 3-methylpentan-1-ol.[1][2] It is a colorless liquid with a characteristic mild, fruity, and somewhat wine-like or green odor.[3][4]

Identifiers

| Identifier | Value |

| CAS Number | 589-35-5[1][2][3] |

| IUPAC Name | 3-Methylpentan-1-ol[1][2] |

| Synonyms | 3-Methylpentanol, 2-Ethyl-4-butanol, 3-Ethyl-1-butanol[3][4] |

| Molecular Formula | C₆H₁₄O[1][2] |

| InChI | InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3[2] |

| InChIKey | IWTBVKIGCDZRPL-UHFFFAOYSA-N[2] |

| SMILES | CCC(C)CCO[2] |

Physicochemical Properties

The physical and chemical properties of 3-Methyl-1-pentanol are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 102.17 g/mol | [2][3] |

| Boiling Point | 151-153 °C | [1][3] |

| Density | 0.823 - 0.8242 g/cm³ at 20-25 °C | [1][3] |

| Refractive Index (n20/D) | 1.416 - 1.418 | [3][4] |

| Flash Point | 58.89 - 60 °C (138 - 140 °F) | [3][4] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether. | [1] |

Chirality

3-Methyl-1-pentanol possesses a chiral center at the third carbon atom, meaning it can exist as two enantiomers: (S)-(+)-3-Methyl-1-pentanol (CAS: 42072-39-9) and (R)-(-)-3-Methyl-1-pentanol.[5] The racemic mixture is the most commonly available form. The stereochemistry can significantly influence its biological activity and sensory properties, a critical consideration in drug development and fragrance applications.

Synthesis of 3-Methyl-1-pentanol

The synthesis of 3-Methyl-1-pentanol can be achieved through several established organic chemistry methodologies. Two common and effective approaches are the Grignard reaction and the hydroboration-oxidation of an alkene.

Method 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, sec-butylmagnesium halide, with formaldehyde (B43269). The Grignard reaction is a robust method for forming carbon-carbon bonds.

-

Grignard Reagent Formation:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

-

Once the reaction has initiated (disappearance of the iodine color and gentle refluxing of the ether), add the remaining 2-bromobutane solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly bubble dry formaldehyde gas through the solution or add paraformaldehyde (1.0 eq) portion-wise. This step is highly exothermic and requires careful temperature control.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 151-153 °C.

-

Caption: Grignard synthesis of 3-Methyl-1-pentanol.

Method 2: Hydroboration-Oxidation of 3-Methyl-1-pentene (B165626)

This two-step method provides an anti-Markovnikov addition of water across the double bond of an alkene, yielding the primary alcohol with high regioselectivity.[6][7]

-

Hydroboration:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve 3-methyl-1-pentene (1.0 eq) in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (BH₃·THF, ~0.35 eq) dropwise via an addition funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours to ensure the complete formation of the trialkylborane.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be maintained below 40 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour, then gently reflux for 1 hour to ensure complete oxidation.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation.

-

References

- 1. 3-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]

- 2. 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-メチル-1-ペンタノール ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-methyl-1-pentanol, 589-35-5 [thegoodscentscompany.com]

- 5. (S)-(+)-3-Methyl-1-pentanol | C6H14O | CID 641003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Properties of 3-Methyl-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentanol (IUPAC name: 3-methylpentan-1-ol) is a primary alcohol with the chemical formula C6H14O.[1][2][3][4] It is a colorless liquid that occurs naturally in some plants, such as the tabasco pepper (Capsicum frutescens).[3] This document provides a comprehensive overview of the core physicochemical properties of 3-Methyl-1-pentanol, intended to serve as a technical resource for professionals in research and development. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are detailed.

Core Physicochemical Properties

The key physicochemical characteristics of 3-Methyl-1-pentanol are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its use as a solvent, reagent, or in the development of new chemical entities.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H14O | [1][4][5] |

| Molecular Weight | 102.17 g/mol | [1][4][5][6][7] |

| Appearance | Colorless liquid | [3][4] |

| Density | 0.823 g/mL at 25 °C | [1][4][6] |

| 0.8242 g/cm³ at 20 °C | [3] | |

| Boiling Point | 151-152 °C at 760 mmHg | [1][4][6][7] |

| 153 °C | [3] | |

| Melting Point | -48.42 °C (estimate) | [4] |

| Refractive Index | n20/D 1.418 | [1][6][8] |

| 1.41600 to 1.42300 at 20.00 °C | [7] |

Table 2: Safety and Flammability

| Property | Value | Source(s) |

| Flash Point | 60 °C (140 °F) - closed cup | [6] |

| 58.89 °C (138.00 °F) - TCC | [7] | |

| Vapor Density | >1 (vs air) | [4][6] |

| Vapor Pressure | 1.264 mmHg at 25 °C (estimated) | [7] |

Table 3: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 10.3 g/L (predicted) | [2] |

| 4.282 g/L at 25 °C | [4][9] | |

| Solubility in other solvents | Soluble in alcohol and diethyl ether | [3][7] |

| logP (Octanol/Water Partition Coefficient) | 1.95 (predicted, ALOGPS) | [2] |

| 1.702 (estimated) | [7] | |

| 1.75 | [4][10] |

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental methodologies. The following are detailed overviews of typical protocols that can be employed. These methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[3][4][5][7]

Density Determination

The density of a liquid can be determined using several methods, including a hydrometer, a pycnometer, or an oscillating U-tube density meter.

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature bath.

-

Methodology (Pycnometer Method):

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

It is then filled with the sample liquid (3-Methyl-1-pentanol), taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.

-

The mass of the filled pycnometer is determined.

-

The procedure is repeated with a reference liquid of known density (e.g., distilled water).

-

The density of the sample is calculated from the masses of the sample and the reference liquid and the known density of the reference liquid.

-

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Principle: At the boiling point, the liquid undergoes a phase transition to a gas.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Methodology (Distillation Method):

-

A small volume of 3-Methyl-1-pentanol is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled with the thermometer bulb positioned so that its top is level with the bottom of the side-arm of the flask.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses on the thermometer bulb. This stable temperature is the boiling point.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

-

Melting Point Determination

For substances that are solid at room temperature, the melting point is determined. Since 3-Methyl-1-pentanol is a liquid at room temperature, its freezing point would be determined, which is theoretically the same as its melting point.

-

Principle: The melting point is the temperature at which a substance changes from a solid to a liquid state.

-

Apparatus: A cooling bath, a sample tube, and a calibrated thermometer or temperature probe.

-

Methodology:

-

A sample of 3-Methyl-1-pentanol is placed in a sample tube.

-

The tube is immersed in a cooling bath (e.g., a mixture of dry ice and acetone).

-

The sample is slowly cooled while being gently stirred.

-

The temperature is monitored continuously. The freezing point is the temperature at which the first crystals appear and the temperature remains constant for a period.

-

Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of a substance will ignite in the presence of an ignition source.

-

Principle: A mixture of the substance's vapor and air is exposed to an ignition source at various temperatures.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus).[6]

-

Methodology (Closed-Cup Method):

-

The sample cup of the apparatus is filled with 3-Methyl-1-pentanol to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At regular temperature intervals, a test flame is introduced into the vapor space.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

-

Water Solubility Determination

This determines the extent to which a substance dissolves in water.

-

Principle: A known amount of the substance is mixed with a known amount of water, and the concentration of the dissolved substance is measured.

-

Apparatus: Flasks, analytical balance, and a method for determining the concentration of the dissolved substance (e.g., gas chromatography).

-

Methodology (Flask Method):

-

A specific volume of distilled water is placed in a flask.

-

An excess amount of 3-Methyl-1-pentanol is added to the water.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The mixture is then allowed to stand to separate the undissolved portion.

-

A sample of the aqueous phase is carefully removed and its concentration is determined.

-

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Principle: The angle of refraction of a light beam passing through the liquid is measured.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Methodology:

-

A few drops of 3-Methyl-1-pentanol are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded as the refractive index is temperature-dependent.

-

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

-

Principle: The pressure of the vapor above the liquid in a closed container is measured at a specific temperature.

-

Apparatus: A static or dynamic vapor pressure apparatus.

-

Methodology (Static Method):

-

A small amount of degassed 3-Methyl-1-pentanol is introduced into an evacuated chamber.

-

The chamber is maintained at a constant temperature.

-

The pressure inside the chamber is measured using a pressure transducer once equilibrium is reached. This pressure is the vapor pressure of the substance at that temperature.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid chemical substance like 3-Methyl-1-pentanol.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. [PDF] Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Semantic Scholar [semanticscholar.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. aidic.it [aidic.it]

- 7. search.library.brandeis.edu [search.library.brandeis.edu]

- 8. U-M Library Search [search.lib.umich.edu]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 3-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 3-methyl-1-pentanol, a C6 alcohol with applications in various fields of chemical research and development. This document details the isomeric landscape of C6H14O alcohols, presents their key physical properties in a comparative format, and outlines detailed experimental protocols for the synthesis and chiral separation of 3-methyl-1-pentanol.

Structural Isomers of 3-Methyl-1-pentanol (C6H14O Alcohols)

3-Methyl-1-pentanol is one of seventeen structural isomers of alcohols with the molecular formula C6H14O. These isomers can be categorized into three main groups based on their carbon skeleton: hexanols, methylpentanols, and dimethylbutanols. Each of these can be further classified as primary, secondary, or tertiary alcohols. 3-Methyl-1-pentanol itself is a primary alcohol.[1] A systematic classification of these isomers is crucial for understanding their structure-property relationships.

The relationship between these isomers can be visualized as a hierarchical classification based on their carbon backbone and the position of the hydroxyl group.

Data Presentation: Physical Properties of C6H14O Alcohol Isomers

The following tables summarize the key physical properties of the seventeen structural isomers of C6H14O alcohols for easy comparison.

Table 1: Hexanol Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) |

| Hexan-1-ol | 111-27-3 | 157.5 | 0.814 |

| Hexan-2-ol | 626-93-7 | 136 | 0.810 |

| Hexan-3-ol | 623-37-0 | 135 | 0.819 |

Table 2: Methylpentanol Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) |

| 2-Methyl-1-pentanol | 105-30-6 | 148 | 0.825 |

| 3-Methyl-1-pentanol | 589-35-5 | 153 | 0.824 |

| 4-Methyl-1-pentanol | 626-89-1 | 151.9 | 0.813 |

| 2-Methyl-2-pentanol | 590-36-3 | 121.1 | 0.835 |

| 3-Methyl-2-pentanol | 565-60-6 | 134.3 | 0.831 |

| 4-Methyl-2-pentanol | 108-11-2 | 132 | 0.802 |

| 2-Methyl-3-pentanol | 565-67-3 | 127 | 0.819 |

| 3-Methyl-3-pentanol | 77-74-7 | 123 | 0.824 |

Table 3: Dimethylbutanol Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) |

| 2,2-Dimethyl-1-butanol | 1185-33-7 | 136.5 | 0.828 |

| 2,3-Dimethyl-1-butanol | 19550-30-2 | 142 | 0.811 |

| 3,3-Dimethyl-1-butanol | 624-95-3 | 143 | 0.844 |

| 2,3-Dimethyl-2-butanol | 594-60-5 | 120-121 | 0.823 |

| 3,3-Dimethyl-2-butanol | 464-07-3 | 120.4 | 0.812 |

Stereoisomers of 3-Methyl-1-pentanol

3-Methyl-1-pentanol possesses a single chiral center at the third carbon atom, giving rise to a pair of enantiomers: (S)-3-methyl-1-pentanol and (R)-3-methyl-1-pentanol. These stereoisomers have identical physical properties except for their interaction with plane-polarized light.

The specific rotation of pure (S)-3-methylpentan-1-ol is reported as +4.8°.[2] Consequently, the specific rotation of (R)-3-methyl-1-pentanol is expected to be -4.8°.

Experimental Protocols

Synthesis of Racemic 3-Methyl-1-pentanol via Grignard Reaction

A common and versatile method for the synthesis of primary alcohols is the reaction of a Grignard reagent with formaldehyde (B43269). For the synthesis of 3-methyl-1-pentanol, the Grignard reagent, sec-butylmagnesium bromide, is reacted with gaseous formaldehyde.

Reaction Scheme: CH₃CH₂CH(MgBr)CH₃ + HCHO → CH₃CH₂CH(CH₃)CH₂OMgBr CH₃CH₂CH(CH₃)CH₂OMgBr + H₃O⁺ → CH₃CH₂CH(CH₃)CH₂OH + Mg(OH)Br

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle refluxing of the ether), add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: Depolymerize paraformaldehyde by heating it gently in a separate flask and pass the gaseous formaldehyde through a tube into the vigorously stirred Grignard solution, which is cooled in an ice bath.

-

Workup: After the addition of formaldehyde is complete, cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Transfer the mixture to a separatory funnel and add dilute hydrochloric acid to dissolve any remaining magnesium salts.

-

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude 3-methyl-1-pentanol can be purified by fractional distillation under reduced pressure.

Chiral Separation of 3-Methyl-1-pentanol Enantiomers by High-Performance Liquid Chromatography (HPLC)

The enantiomers of 3-methyl-1-pentanol can be separated by chiral HPLC. This typically involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A common strategy involves derivatization of the alcohol to a carbamate (B1207046) or ester to enhance its interaction with the CSP.

General Protocol Outline:

-

Derivatization (optional but recommended): React racemic 3-methyl-1-pentanol with an achiral isocyanate (e.g., phenyl isocyanate) to form the corresponding carbamates. This derivatization often improves the resolution on polysaccharide-based CSPs.

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is a good starting point for method development.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best separation.

-

Method Development:

-

Start with a mobile phase composition such as 90:10 (v/v) hexane:isopropanol.

-

Inject a small volume of the derivatized (or underivatized) sample.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the phenyl carbamate derivative).

-

Adjust the mobile phase composition to optimize the resolution (α) and separation factor (Rs) between the two enantiomeric peaks. A lower percentage of the polar modifier generally increases retention and may improve resolution.

-

Optimize the flow rate for efficiency.

-

Enzymatic Kinetic Resolution of 3-Methyl-1-pentanol

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched alcohols. This method utilizes a lipase (B570770) to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.

Reaction Scheme: (R,S)-CH₃CH₂CH(CH₃)CH₂OH + Acyl Donor --(Lipase)--> (R)-CH₃CH₂CH(CH₃)CH₂OAc + (S)-CH₃CH₂CH(CH₃)CH₂OH

Materials:

-

Racemic 3-methyl-1-pentanol

-

A lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL))

-

An acyl donor (e.g., vinyl acetate, ethyl acetate)

-

An organic solvent (e.g., hexane, toluene, or solvent-free)

-

Buffer solution (if using a free lipase)

Procedure:

-

Reaction Setup: In a flask, dissolve racemic 3-methyl-1-pentanol and the acyl donor in the chosen organic solvent.

-

Enzyme Addition: Add the lipase to the reaction mixture. Immobilized lipases are often preferred for ease of separation.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Termination and Workup: When the reaction reaches approximately 50% conversion (ideally, when the ee of the remaining substrate is maximized), stop the reaction by filtering off the enzyme.

-

Separation: The resulting mixture of the acylated enantiomer (ester) and the unreacted enantiomer (alcohol) can be separated by column chromatography on silica (B1680970) gel. The difference in polarity between the ester and the alcohol allows for their efficient separation.

-

Hydrolysis (optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer in high enantiomeric purity.

This guide provides a foundational understanding of the isomers of 3-methyl-1-pentanol and practical methodologies for its synthesis and chiral separation. The provided protocols are intended as a starting point for laboratory work and may require further optimization based on specific experimental conditions and desired outcomes.

References

The Ubiquitous Yet Understated Presence of 3-Methyl-1-pentanol in the Plant Kingdom: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 3-methyl-1-pentanol, a branched-chain alcohol, across various plant species. While its presence is often subtle, this volatile organic compound (VOC) plays a significant role in plant biochemistry, contributing to aroma profiles and potentially participating in defense signaling pathways. This document provides a consolidated overview of its known distribution, quantitative data where available, detailed analytical methodologies for its detection, and visual representations of its biosynthetic and putative signaling pathways.

Natural Occurrence and Quantitative Data

3-Methyl-1-pentanol has been identified as a natural volatile constituent in a range of plants, from aromatic herbs to common fruits and vegetables. Its concentration can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. The following table summarizes the documented occurrences of 3-methyl-1-pentanol, including both qualitative and quantitative findings.

| Plant Species | Plant Part | Detection Method | Concentration/Abundance | Reference(s) |

| Capsicum frutescens (Tabasco pepper) | Fruit | Steam Distillation, Lyophilization, GC-MS | Identified as a major volatile component | [1] |

| Solanum lycopersicum (Tomato) | Fruit | Headspace-SPME-GC-MS | Detected; part of the alcohol fraction of volatiles | [2][3][4] |

| Pelargonium graveolens (Rose geranium) | Essential Oil, Plant Material | GC-MS, LC-MS/MS | Not detected in authenticated samples in one study | [5] |

| Artemisia capillaris (Capillary wormwood) | - | - | Presence reported | |

| Vitis vinifera (Grape) | - | - | Presence reported |

Note: Quantitative data for 3-methyl-1-pentanol in many plant species is limited in the current literature. The data presented often reflects its presence as part of a complex mixture of volatile compounds.

Experimental Protocols for Analysis

The identification and quantification of 3-methyl-1-pentanol in plant matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace sampling technique to isolate volatile and semi-volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile organic compounds from plant tissues due to its sensitivity, simplicity, and solvent-free nature.

1. Sample Preparation:

-

Fresh plant material (e.g., leaves, fruits) is weighed (typically 1-5 g) and placed into a headspace vial (e.g., 20 mL).

-

For fruits, the material may be homogenized or sliced to increase the surface area for volatile release.

-

An internal standard (e.g., a known concentration of a compound not expected to be in the sample, such as 4-methyl-2-pentanol) is often added for quantification purposes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed with a PTFE/silicone septum.

-

The sample is equilibrated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed volatiles are thermally desorbed onto the GC column.

-

Separation: The separation of volatile compounds is typically performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 40 °C, hold for 2-5 min), then ramps up to a high temperature (e.g., 250-280 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). The mass range scanned is typically m/z 35-400.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of 3-methyl-1-pentanol is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a pure standard.

Biosynthetic Pathway of 3-Methyl-1-pentanol

3-Methyl-1-pentanol is a branched-chain alcohol, and its biosynthesis is intrinsically linked to the catabolism of branched-chain amino acids, specifically isoleucine. The pathway involves a series of enzymatic reactions that extend the carbon chain of an intermediate in the isoleucine biosynthesis pathway.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. Tomato Functional Genomics Database (TFGD) [ted.bti.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pelargonium oil and methyl hexaneamine (MHA): analytical approaches supporting the absence of MHA in authenticated Pelargonium graveolens plant material and oil - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1-pentanol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Methyl-1-pentanol

For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety data and handling procedures for 3-Methyl-1-pentanol (CAS No: 589-35-5), a flammable liquid commonly used in fragrances and as a chemical intermediate.[1]

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of 3-Methyl-1-pentanol.

| Property | Value | Source |

| Molecular Formula | C6H14O | [2] |

| Molecular Weight | 102.17 g/mol | [2][3] |

| Appearance | Colorless clear liquid | [1][4] |

| Boiling Point | 151-152 °C (lit.) | [1] |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Density | 0.823 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.418 (lit.) | |

| Vapor Density | >1 (vs air) |

Section 2: Hazard Identification and Classification

3-Methyl-1-pentanol is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[5][6] Ingestion may be harmful.[7]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize risks associated with 3-Methyl-1-pentanol.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[8] Use explosion-proof electrical, ventilating, and lighting equipment.[9][10]

Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[6][8][9][10][11]

-

Ground and bond container and receiving equipment to prevent static discharge.[6][8][9][10]

-

Avoid contact with skin and eyes.[8]

-

Avoid breathing mist or vapor.[10]

Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents.[9]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][12]

Section 4: Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

General Advice: In all cases of exposure, seek medical attention if symptoms persist or develop.[9]

Spill Response Protocol

A spill of 3-Methyl-1-pentanol should be treated as a flammable liquid spill.

Do not let the spilled chemical enter drains.[5][7]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7][13] For large fires, use water spray or fog; solid streams of water may be ineffective.[7]

-

Specific Hazards: Flammable liquid and vapor.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Section 6: Toxicological Information

The toxicological properties of 3-Methyl-1-pentanol have not been fully investigated.[8] However, it is known to cause irritation to the skin, eyes, and respiratory system.[6] Harmful if swallowed.[7]

| Exposure Route | Effect |

| Inhalation | May cause respiratory tract irritation.[7][8] |

| Skin Contact | Causes skin irritation.[8] |

| Eye Contact | Causes serious eye irritation. |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation.[7][8] |

There is no evidence to suggest that 3-methyl-1-pentanol is carcinogenic or genotoxic.[14]

Section 7: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[9] Do not dispose of into drains or the environment.[5]

This technical guide provides a summary of the key safety information for 3-Methyl-1-pentanol. Always refer to the most current Safety Data Sheet (SDS) from the manufacturer before use and ensure all personnel are trained on the appropriate handling and emergency procedures.

References

- 1. 3-METHYL-1-PENTANOL | 589-35-5 [chemicalbook.com]

- 2. 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(+)-3-Methyl-1-pentanol | C6H14O | CID 641003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methyl-1-pentanol, 589-35-5 [thegoodscentscompany.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. studylib.net [studylib.net]

- 7. simmons.chemoventory.com [simmons.chemoventory.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Synthesis of 3-Methyl-1-pentanol from Fusel Oil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive methodology for the synthesis of 3-methyl-1-pentanol, a valuable C6 alcohol, utilizing components derived from fusel oil, a readily available byproduct of alcoholic fermentation. The core of this process involves a preliminary fractional distillation of fusel oil to isolate the necessary precursors, followed by a catalytic crossed Guerbet reaction. This document provides detailed experimental protocols, quantitative data from analogous reactions to infer expected outcomes, and visualizations of the key chemical and procedural pathways.

Introduction

Fusel oil is a complex mixture of higher alcohols, primarily produced during fermentation. Its composition varies depending on the feedstock and fermentation conditions, but it consistently contains significant quantities of ethanol (B145695), propanol, isobutanol (2-methyl-1-propanol), and various isomers of amyl alcohol, including 3-methyl-1-butanol (isoamyl alcohol).[1][2][3][4] The underutilization of this byproduct presents an opportunity for the synthesis of value-added chemicals. 3-Methyl-1-pentanol is a C6 alcohol with applications as a specialty solvent and as a precursor in the synthesis of various organic molecules.

This guide outlines a two-stage process for the synthesis of 3-methyl-1-pentanol from fusel oil:

-

Fractional Distillation of Fusel Oil: Separation and purification of the required C2 and C4 alcohol precursors (ethanol and isobutanol) from the crude fusel oil mixture.

-

Crossed Guerbet Reaction: Catalytic condensation of ethanol and isobutanol to form 3-methyl-1-pentanol.

Stage 1: Separation of Precursors from Fusel Oil

The initial and critical step is the separation of the desired reactants, ethanol and isobutanol, from the complex mixture of fusel oil. Fractional distillation is the most common and effective method for this purpose, exploiting the differences in the boiling points of the various components.[4][5]

Typical Composition of Fusel Oil

The composition of fusel oil can vary significantly. The table below presents a typical range of compositions found in literature, providing a basis for the distillation strategy.

| Component | Chemical Formula | Boiling Point (°C) | Typical Concentration (wt%) |

| Water | H₂O | 100 | 4 - 15 |

| Ethanol | C₂H₅OH | 78.4 | 1 - 16 |

| n-Propanol | C₃H₇OH | 97.2 | 0.5 - 3 |

| Isobutanol (2-Methyl-1-propanol) | C₄H₉OH | 108 | 1 - 11 |

| n-Butanol | C₄H₉OH | 117.7 | 0.1 - 2 |

| 2-Methyl-1-butanol | C₅H₁₁OH | 128 | 10 - 56 |

| 3-Methyl-1-butanol (Isoamyl alcohol) | C₅H₁₁OH | 131.2 | 49 - 75 |

Data compiled from various sources, including[1][3][6].

Experimental Protocol: Fractional Distillation of Fusel Oil

This protocol describes a laboratory-scale fractional distillation to separate the lower boiling point alcohols (ethanol and isobutanol) from the higher boiling point amyl alcohols.

Materials:

-

Crude fusel oil

-

Boiling chips

Equipment:

-

Round-bottom flask (e.g., 1 L)

-

Vigreux or packed fractional distillation column

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle with stirrer

-

Vacuum source (for vacuum distillation, if necessary)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with crude fusel oil and add a few boiling chips to ensure smooth boiling.

-

Distillation:

-

Begin heating the flask gently with the heating mantle.

-

Collect the fractions based on the temperature at the distillation head. The following fractions can be targeted:

-

Fraction 1 (Ethanol-rich): Collect the distillate that comes over at approximately 78-85 °C. This fraction will be rich in ethanol, with some water.

-

Fraction 2 (Propanol/Isobutanol-rich): As the temperature rises, collect the fraction between approximately 95-110 °C. This fraction will contain n-propanol and isobutanol.[3]

-

Intermediate Fractions: Collect any intermediate distillates between the main fractions for re-distillation if higher purity is required.

-

-

The remaining liquid in the flask will be enriched in the higher boiling amyl alcohols.

-

-

Second-Stage Distillation (Optional): To obtain higher purity isobutanol, the second fraction can be subjected to a second fractional distillation, collecting a narrower cut around the boiling point of isobutanol (108 °C).

-

Analysis: The composition of the collected fractions should be verified using Gas Chromatography (GC).[7]

Expected Outcome:

This process will yield fractions enriched in the desired C2 and C4 alcohol precursors for the subsequent Guerbet reaction. The purity of these fractions will depend on the efficiency of the distillation column and the careful control of the distillation rate.

Stage 2: Synthesis of 3-Methyl-1-pentanol via Crossed Guerbet Reaction

The Guerbet reaction is a condensation reaction of alcohols to produce higher, β-branched alcohols.[8] By using a mixture of two different alcohols (a "crossed" Guerbet reaction), it is possible to synthesize a variety of products. In this case, the reaction between ethanol (C2) and isobutanol (C4) is proposed to yield 3-methyl-1-pentanol (C6).

Signaling Pathway: The Guerbet Reaction Mechanism

The Guerbet reaction proceeds through a series of steps involving dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation.

Experimental Protocol: Crossed Guerbet Reaction

This protocol is based on typical conditions reported for Guerbet reactions of similar short-chain alcohols.[7][9] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Materials:

-

Ethanol (purified from fusel oil or commercial grade)

-

Isobutanol (2-Methyl-1-propanol) (purified from fusel oil or commercial grade)

-

Catalyst: Copper chromite or a Ni-based catalyst (e.g., Ni-MgO-Al₂O₃)[7][10]

-

Base: Sodium ethoxide or potassium hydroxide

-

Inert solvent (optional, e.g., toluene)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Condenser for product collection

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus for purification

Procedure:

-

Catalyst Activation (if required): Some catalysts may require pre-reduction. Follow the manufacturer's or literature-specific protocol. For example, a Ni-based catalyst might be reduced under a hydrogen flow at an elevated temperature.

-

Reaction Setup: In a dry autoclave reactor under an inert atmosphere, add the catalyst, base, and the alcohol mixture (ethanol and isobutanol). A molar ratio of isobutanol to ethanol of 1:1 to 1:2 can be a starting point.

-

Reaction Conditions:

-

Seal the reactor and purge with an inert gas.

-

Heat the reactor to the desired temperature, typically in the range of 180-250 °C.[11]

-

The reaction is typically run under the autogenous pressure of the reactants at the reaction temperature, which may range from 10 to 50 bar.

-

Stir the reaction mixture vigorously for a period of 4-24 hours.

-

-

Work-up and Extraction:

-

Cool the reactor to room temperature and vent any excess pressure.

-

Filter the reaction mixture to remove the solid catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water to remove the base and any water-soluble byproducts.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent (if used) by rotary evaporation.

-

Purify the crude product mixture by fractional distillation. Collect the fraction corresponding to the boiling point of 3-methyl-1-pentanol (approximately 152 °C).

-

-

Analysis: Characterize the final product for purity and identity using GC-MS and NMR spectroscopy.

Expected Quantitative Data and Byproducts

-

Conversion: Ethanol conversion can range from 20% to over 80%, depending on the catalyst and reaction conditions.[7][9]

-

Selectivity: The selectivity towards the desired C6 alcohol will be in competition with the self-condensation products of ethanol (n-butanol) and isobutanol (2,4-dimethyl-1-hexanol), as well as other cross-condensation products. Optimization of the reactant ratio and reaction conditions is crucial to favor the desired product.

-

Byproducts: The main byproducts will be the self-condensation products (n-butanol and 2,4-dimethyl-1-hexanol), as well as other isomers of C6 alcohols and potentially higher alcohols from subsequent reactions.

The following table summarizes expected products from the reaction mixture.

| Product | Formula | Formation Pathway |

| 3-Methyl-1-pentanol | C₆H₁₄O | Crossed Guerbet (Ethanol + Isobutanol) |

| n-Butanol | C₄H₁₀O | Self-Guerbet (Ethanol + Ethanol) |

| 2,4-Dimethyl-1-hexanol | C₈H₁₈O | Self-Guerbet (Isobutanol + Isobutanol) |

| Other C6 isomers | C₆H₁₄O | Alternative cross-condensation pathways |

| Higher Alcohols (C8+) | - | Subsequent Guerbet reactions |

Experimental Workflow and Logical Relationships

The overall process can be visualized as a multi-step workflow, from the raw fusel oil to the purified final product.

Conclusion

The synthesis of 3-methyl-1-pentanol from fusel oil presents a viable route for valorizing a common industrial byproduct. The process, while requiring a careful separation of precursors and optimization of the crossed Guerbet reaction, is based on well-established chemical principles. The successful implementation of this methodology can provide a sustainable source of this C6 alcohol for various applications in the chemical and pharmaceutical industries. Further research should focus on developing highly selective catalysts for the crossed Guerbet reaction of ethanol and isobutanol to maximize the yield of 3-methyl-1-pentanol and minimize the formation of byproducts.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. Separation of fusel oils by distillation - American Chemical Society [acs.digitellinc.com]

- 3. educapes.capes.gov.br [educapes.capes.gov.br]

- 4. Principles of Fusel Oil Separation and Decantation Manufacturer China [slchemtech.com]

- 5. mdpi.com [mdpi.com]

- 6. Hybrid Process Flow Diagram for Separation of Fusel Oil into Valuable Components | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

The Biological Role of 3-Methyl-1-pentanol as a Plant Metabolite: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pentanol, a volatile organic compound (VOC), is a naturally occurring metabolite in a variety of plant species. This technical guide provides a comprehensive overview of its biological significance, delving into its biosynthesis, its role in signaling pathways, and its physiological and ecological functions, particularly in plant defense and stress responses. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding and further research into this multifaceted plant metabolite.

Introduction

3-Methyl-1-pentanol is a primary alcohol that contributes to the characteristic aroma of various plants and food products.[1][2] It has been identified in a diverse range of plant species, including the tabasco pepper (Capsicum frutescens), tomato (Solanum lycopersicum), and rose-scented geranium (Pelargonium graveolens).[1][3] As a plant metabolite, 3-Methyl-1-pentanol plays a significant role in the plant's interaction with its environment, acting as a signaling molecule in defense against herbivores and pathogens, and as a component of the plant's response to abiotic stress.[1] Its branched structure influences its physical properties, such as boiling point and solubility, compared to straight-chain alcohols.[1]

Biosynthesis of 3-Methyl-1-pentanol in Plants (Hypothesized Pathway)

While the precise biosynthetic pathway of 3-Methyl-1-pentanol in plants has not been fully elucidated, it is hypothesized to be derived from the metabolism of branched-chain amino acids, similar to the formation of other higher alcohols in microorganisms through the Ehrlich pathway.[4][5] In this proposed pathway, the amino acid isoleucine is converted to its corresponding α-keto acid, which is then decarboxylated to an aldehyde and subsequently reduced to 3-Methyl-1-pentanol.

The key enzymatic steps are likely:

-

Transamination: An aminotransferase removes the amino group from isoleucine to form α-keto-β-methylvalerate.

-

Decarboxylation: A decarboxylase removes the carboxyl group from α-keto-β-methylvalerate to produce 2-methylbutanal.

-

Reduction: An alcohol dehydrogenase reduces 2-methylbutanal to 3-Methyl-1-pentanol.

Figure 1: Hypothesized biosynthesis pathway of 3-Methyl-1-pentanol in plants.

Signaling Pathways Involving 3-Methyl-1-pentanol (Inferred)

Direct research on the signaling pathways triggered by 3-Methyl-1-pentanol in plants is limited. However, studies on structurally similar compounds, such as 3-pentanol (B84944) and 3-methyl-1-butanol, provide strong indications of the likely mechanisms.[6][7][8] These compounds are known to prime plant defense responses through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[6][9] Exposure to these volatiles can lead to the upregulation of pathogenesis-related (PR) genes, such as PR1 (an SA marker) and PDF1.2 (a JA marker).[6]

The signaling cascade is thought to involve:

-

Perception: Plant receptors recognize 3-Methyl-1-pentanol.

-

Early Signaling Events: This recognition triggers a rapid increase in intracellular calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS).

-

MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are activated, which phosphorylate downstream transcription factors.

-

Hormone Signaling: The SA and JA signaling pathways are activated, leading to the accumulation of these hormones.

-

Gene Expression: Transcription factors regulate the expression of defense-related genes, leading to the production of antimicrobial compounds and other defense responses.

References

- 1. Characterization of key aroma-active compounds in fermented chili pepper (Capsicum frutescens L.) using instrumental and sensory techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676) [hmdb.ca]

- 3. Herbivory-induced green leaf volatiles increase plant performance through jasmonate-dependent plant-soil feedbacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. PVD [pvd.vmhost.psu.edu]

- 7. Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | The effects of bacterial volatile emissions on plant abiotic stress tolerance [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-1-pentanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound 3-Methyl-1-pentanol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.

Compound Information:

-

IUPAC Name: 3-methylpentan-1-ol[1]

-

Molecular Formula: C₆H₁₄O[1]

-

Molecular Weight: 102.17 g/mol [1]

-

CAS Number: 589-35-5

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring protons.

Data Presentation:

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~3.65 | Triplet | 2H | -CH₂-OH |

| b | ~1.50 | Multiplet | 1H | -CH(CH₃)- |

| c | ~1.40 | Multiplet | 2H | -CH₂-CH(CH₃)- |

| d | ~1.25 | Multiplet | 2H | -CH₂-CH₃ |

| e | ~0.88 | Triplet | 3H | -CH₂-CH₃ |

| f | ~0.86 | Doublet | 3H | -CH(CH₃)- |

| g | ~1.98 | Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, solvent, and temperature. The data presented here is a representative example.

Experimental Protocol:

A solution of 3-Methyl-1-pentanol is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, for instance, a 90 MHz instrument.[1] The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Data Presentation:

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~60.94 | -CH₂-OH |

| 2 | ~39.53 | -CH₂-CH(CH₃)- |

| 3 | ~31.20 | -CH(CH₃)- |

| 4 | ~29.68 | -CH₂-CH₃ |

| 5 | ~19.18 | -CH(CH₃)- |

| 6 | ~11.29 | -CH₂-CH₃ |

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR spectroscopy. The spectrum is recorded on a spectrometer, for example, at a frequency of 25.16 MHz, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation:

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| ~3330 (broad) | Strong, broad absorption | O-H stretch (alcohol) |

| ~2950-2850 | Strong, sharp absorptions | C-H stretch (alkane) |

| ~1460 | Bending | C-H bend (alkane) |

| ~1050 | Strong absorption | C-O stretch (primary alcohol) |

Experimental Protocol:

The IR spectrum of 3-Methyl-1-pentanol, a liquid, is typically obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR (Fourier-Transform Infrared) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

Data Presentation:

| m/z | Relative Intensity (%) | Possible Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M-H₂O]⁺ |

| 73 | Moderate | [M-C₂H₅]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The relative intensities can vary between different instruments and experimental conditions.

Experimental Protocol:

The mass spectrum is typically obtained using a mass spectrometer with electron ionization (EI) at 70 eV.[1] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), where it is vaporized and then ionized. The resulting fragments are separated by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-Methyl-1-pentanol.

References

An In-depth Technical Guide on the Thermochemical Properties of 3-Methyl-1-pentanol

This technical guide provides a comprehensive overview of the thermochemical data for 3-Methyl-1-pentanol (C₆H₁₄O). The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require accurate and detailed thermochemical properties for this compound.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and thermochemical properties of 3-Methyl-1-pentanol. The data has been compiled from various reputable sources, and efforts have been made to provide values at standard conditions where available.

Table 1: General Physicochemical Properties of 3-Methyl-1-pentanol

| Property | Value | Units | Source(s) |

| IUPAC Name | 3-methylpentan-1-ol | - | [PubChem][1] |

| Molecular Formula | C₆H₁₄O | - | [NIST WebBook][2], [PubChem][1] |

| Molar Mass | 102.174 | g/mol | [NIST WebBook][2], [Wikipedia][3] |

| CAS Number | 589-35-5 | - | [NIST WebBook][2] |

| Boiling Point (at 760 mmHg) | 151.0 - 152.0 | °C | [PubChem][1] |

| Density (at 20 °C) | 0.8242 | g/cm³ | [Wikipedia][3] |

| Refractive Index (n20/D) | 1.418 | - | [Cheméo][4] |

Table 2: Thermochemical Data for 3-Methyl-1-pentanol (Liquid Phase)

| Property | Value | Units | Conditions | Source(s) |

| Standard Enthalpy of Formation (ΔfH°_liquid) | Critically evaluated data available | kJ/mol | 298.15 K, 1 bar | [NIST/TRC Web Thermo Tables][5] |

| Standard Molar Entropy (S°_liquid) | Data not explicitly available | J/(mol·K) | 298.15 K, 1 bar | - |

| Molar Heat Capacity (Cp_liquid) | Temperature-dependent data available | J/(mol·K) | Varies | [NIST/TRC Web Thermo Tables][5] |

| Enthalpy of Vaporization (ΔvapH) | 54.8 | kJ/mol | 343 K | [NIST WebBook][6] |

Note: While the NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for the standard enthalpy of formation of liquid 3-Methyl-1-pentanol, a specific value is not publicly accessible in the search results. For precise research or calculations, a subscription to the database is recommended. Data for standard molar entropy and a specific value for molar heat capacity at standard conditions were not found in the publicly available literature.

Experimental Protocols: Determination of Enthalpy of Combustion

Objective: To determine the enthalpy of combustion of 3-Methyl-1-pentanol using an isoperibol bomb calorimeter.

Materials:

-

Isoperibol bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Pellet press

-

Crucible (silica or platinum)

-

Benzoic acid (certified standard)

-

3-Methyl-1-pentanol (high purity, >99%)

-

Digital thermometer with high resolution (±0.001 °C)

-

Analytical balance (±0.0001 g)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Distilled water

Procedure:

-

Calorimeter Calibration:

-

A pellet of certified benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.

-

A known length of fuse wire is attached to the electrodes of the bomb, with the wire in contact with the pellet.

-

A small, known amount of distilled water (ca. 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of distilled water.

-

The calorimeter is assembled, and the initial temperature is recorded for a period to establish a baseline.

-

The benzoic acid is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

-

The energy equivalent of the calorimeter (C_cal) is calculated using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of 3-Methyl-1-pentanol:

-

A sample of 3-Methyl-1-pentanol (approximately 0.5-0.8 g) is accurately weighed into the crucible.

-

The procedure for sealing the bomb, filling it with oxygen, and setting up the calorimeter is repeated as described for the calibration.

-

The sample is ignited, and the temperature change is recorded.

-

The total heat released (q_total) is calculated using the energy equivalent of the calorimeter and the measured temperature change.

-

Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

The enthalpy of combustion of 3-Methyl-1-pentanol is then calculated on a molar basis.

-

Data Analysis: The standard enthalpy of combustion (ΔcH°) can be calculated using the following equation:

ΔcH° = (C_cal * ΔT - q_fuse - q_acid) / n

where:

-

C_cal is the energy equivalent of the calorimeter.

-

ΔT is the corrected temperature change.

-

q_fuse is the heat released by the combustion of the fuse wire.

-

q_acid is the heat of formation of nitric acid.

-

n is the number of moles of 3-Methyl-1-pentanol combusted.

Visualizations

As no specific signaling pathways or complex reaction mechanisms involving 3-Methyl-1-pentanol were identified, a workflow diagram illustrating the experimental determination of the enthalpy of combustion is provided below. This diagram outlines the logical steps from sample preparation to final data analysis.

Caption: Workflow for the calorimetric determination of the enthalpy of combustion.

References

- 1. 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentanol, 3-methyl- [webbook.nist.gov]

- 3. 3-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]

- 4. 1-Pentanol, 3-methyl- (CAS 589-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. 1-Pentanol, 3-methyl- [webbook.nist.gov]

In-Depth Technical Guide to the Chiral Resolution of 3-Methyl-1-pentanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 3-methyl-1-pentanol enantiomers. The separation of these enantiomers is crucial in various fields, including the pharmaceutical and fragrance industries, where the biological and olfactory properties of a chiral molecule are often enantiomer-dependent. This document details established experimental protocols for enzymatic kinetic resolution and analytical separation by chiral gas chromatography, presenting quantitative data in a clear, comparative format.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. In the case of 3-methyl-1-pentanol, lipases are particularly effective biocatalysts. The process typically involves the enantioselective acylation of the alcohol, where one enantiomer is preferentially converted to an ester, allowing for the subsequent separation of the unreacted alcohol enantiomer and the newly formed ester.

Key Principles of Lipase-Catalyzed Kinetic Resolution

Lipases, such as Candida antarctica lipase (B570770) B (CALB), exhibit a high degree of enantioselectivity in non-aqueous media. The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. Due to the chiral binding pocket of the enzyme, one enantiomer of the alcohol fits more favorably and reacts at a significantly faster rate than the other. This difference in reaction rates allows for the separation of the enantiomers. The efficiency of the resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

The general workflow for the enzymatic kinetic resolution of 3-methyl-1-pentanol is depicted below.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is a generalized procedure based on common practices for the kinetic resolution of primary alcohols using Candida antarctica lipase B (CALB).

Materials:

-

Racemic 3-methyl-1-pentanol

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Molecular sieves (for drying solvent, if necessary)